Amlodipine hydrochloride, (R)-
Description
Enantiomeric Significance in Dihydropyridine (B1217469) Pharmacology Research
The pharmacological investigation of dihydropyridines, a prominent class of calcium channel blockers, is intrinsically linked to the concept of enantiomeric significance. mdpi.comresearchgate.net Many drugs within this class, including amlodipine (B1666008), possess a chiral center, typically at the C4 position of the 1,4-dihydropyridine (B1200194) ring. mdpi.com This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers, designated as (S)- and (R)-forms. mdpi.comdovepress.com
Research has consistently demonstrated that these enantiomers can exhibit markedly different pharmacological and toxicological profiles. mdpi.commdpi.com It is a well-established principle in medicinal chemistry that the biological activity of chiral drugs often resides primarily in one enantiomer, known as the eutomer, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. dovepress.com In the context of dihydropyridine calcium channel blockers, the (S)-enantiomer is typically the more potent antagonist of L-type calcium channels. mdpi.com For example, studies have shown that (-)-S-amlodipine is a significantly more potent calcium channel blocker than its corresponding (+)-R-enantiomer. mdpi.comdovepress.com This stereoselectivity is a critical factor, as the therapeutic effects are predominantly attributed to the S-form. dovepress.com
The differential activity between enantiomers underscores the three-dimensional nature of drug-receptor interactions. The binding site on the L-type calcium channel is stereospecific, meaning it has a complementary shape to one enantiomer over the other, leading to a higher affinity and more potent blocking action. nih.gov This enantioselectivity is not unique to amlodipine but is a recurring theme in dihydropyridine pharmacology, observed with other compounds like nitrendipine (B1678957) and isradipine, where the S-enantiomer consistently shows greater antihypertensive properties. dovepress.comnih.gov Consequently, research has shifted from studying racemic mixtures (a 1:1 mixture of both enantiomers) to isolating and evaluating individual enantiomers to develop more selective and potentially safer therapeutic agents. researchgate.net
Table 1: Enantiomeric Activity in Dihydropyridines
| Compound | More Active Enantiomer | Primary Pharmacological Effect | Reference |
|---|---|---|---|
| Amlodipine | (S)-Amlodipine | Calcium Channel Blockade | mdpi.comdovepress.com |
| Nitrendipine | (S)-Nitrendipine | Calcium Channel Blockade | mdpi.comdovepress.com |
| Isradipine | (+)-Isradipine | Calcium Channel Blockade | nih.gov |
| Manidipine | (+)-S-Manidipine | Calcium Channel Blockade | mdpi.com |
Evolution of Research Perspectives on Chiral Calcium Channel Modulators
The scientific perspective on chiral calcium channel modulators has undergone a significant evolution since their initial discovery. nih.gov In the mid-20th century, the initial development and clinical introduction of dihydropyridine calcium channel blockers focused on them as racemic mixtures. nih.govnih.gov These racemates were investigated and marketed without a deep understanding of the distinct contributions of each enantiomer. researchgate.netmdpi.com
The turning point in research came with advancements in analytical and synthetic chemistry, which enabled the separation and production of enantiomerically pure compounds. mdpi.comresearchgate.net This technological progress allowed researchers to dissect the pharmacology of these drugs with much greater precision. Studies from the late 20th century onwards began to consistently reveal that the therapeutic, calcium channel blocking activity was predominantly associated with one enantiomer, typically the (S)-form. mdpi.comnih.gov This led to the "chiral switch" concept, where research and development efforts shifted from racemic drugs to single-enantiomer formulations. The goal was to maximize therapeutic efficacy while minimizing potential adverse effects that might be associated with the less active or inactive enantiomer. dovepress.com
This evolution was driven by the modulated receptor theory, which helped explain how the affinity of these drugs for the calcium channel could vary depending on the state of the channel and the specific structure of the drug molecule. nih.gov The recognition that the (R)-enantiomer of amlodipine has a 1,000-fold lower calcium channel blocking activity than the (S)-enantiomer is a direct result of this evolved research perspective. dovepress.com This has led to the development and clinical use of S-amlodipine as a standalone agent. dovepress.com The research focus has thus matured from a general understanding of calcium channel blockade to a nuanced, stereochemistry-driven approach to drug design and application. mdpi.comresearchgate.netresearchgate.net
Current Academic Landscape and Future Research Trajectories for (R)-Amlodipine Hydrochloride
While its calcium channel blocking activity is weak, future research trajectories are exploring whether (R)-Amlodipine hydrochloride possesses other, independent pharmacological properties. Some studies have suggested that amlodipine, as a compound, may have effects beyond calcium channel blockade, such as inhibiting the growth of certain cancer cells like glioblastoma or exhibiting synergistic effects with antimicrobial agents. medchemexpress.commdpi.com A critical future research question is whether these non-canonical effects are stereospecific. Investigating if (R)-Amlodipine contributes to these activities, or has unique properties of its own, represents a promising avenue for research.
Further research is also warranted to fully elucidate the metabolic pathways and potential for drug-drug interactions specific to (R)-Amlodipine. Understanding its complete pharmacokinetic and pharmacodynamic profile is essential for a comprehensive assessment of its contribution to the effects of racemic amlodipine. Future studies may employ advanced molecular and cellular techniques to identify novel binding sites or signaling pathways modulated by (R)-Amlodipine, potentially uncovering new therapeutic applications or explaining its role in adverse effects.
Table 2: Research Focus on Amlodipine Enantiomers
| Enantiomer | Primary Research Focus | Future Research Trajectories | Reference |
|---|---|---|---|
| (S)-Amlodipine | Efficacy as a calcium channel blocker; Clinical outcomes in hypertension and angina. | Optimization of formulations; Combination therapies. | dovepress.com |
| (R)-Amlodipine | Contribution to side effects of racemic amlodipine; Low calcium channel blocking activity. | Investigation of potential non-calcium channel mediated effects (e.g., anticancer, antimicrobial); Elucidation of specific metabolic pathways. | dovepress.commedchemexpress.commdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1027337-86-5 |
|---|---|
Molecular Formula |
C20H26Cl2N2O5 |
Molecular Weight |
445.34 |
IUPAC Name |
3-ethyl 5-methyl (S)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride |
InChI |
1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m1./s1 |
InChI Key |
BSBOZVBRVBLCLO-UNTBIKODSA-N |
SMILES |
Cl.CCOC(=O)C1=C(COCCN)NC(=C([C@H]1c2ccccc2Cl)C(=O)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amlodipine hydrochloride, (R)- |
Origin of Product |
United States |
Stereoselective Synthesis and Chiral Resolution Methodologies
Chiral Pool Approaches in (R)-Amlodipine Hydrochloride Synthesis
The chiral pool strategy involves using a readily available, enantiomerically pure natural product as a starting material, incorporating its inherent chirality into the final product. While this is a powerful strategy in asymmetric synthesis, its application for the direct synthesis of (R)-amlodipine is not widely documented in mainstream literature. sioc-journal.cn The synthesis of chiral dihydropyridines, the core structure of amlodipine (B1666008), can theoretically start from chiral building blocks. However, the more prevalent methods for producing enantiomerically pure amlodipine rely on the resolution of racemic mixtures or their precursors. mdpi.com For instance, early methods involved the resolution of a racemic azido (B1232118) acid intermediate using cinchonidine (B190817) salts, which separates the enantiomers before the final synthesis steps. mdpi.comgoogle.com This approach, while effective, is technically a resolution rather than a true chiral pool synthesis where the stereocenter of the starting material is retained throughout the reaction sequence. The literature suggests that for amlodipine, resolution techniques and, more recently, asymmetric catalysis have been more explored than chiral pool synthesis.
Asymmetric Catalysis in the Preparation of (R)-Amlodipine Hydrochloride Precursors
Asymmetric catalysis aims to create the chiral center of the amlodipine molecule using a small amount of a chiral catalyst. This is a highly sought-after method as it can be more efficient than using stoichiometric chiral reagents. sioc-journal.cn Research into the asymmetric synthesis of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, the structural core of amlodipine, has yielded promising results, although it remains a challenging field. acs.org
Organocatalytic methods have emerged as a key area of investigation. Preliminary studies on the asymmetric synthesis of functionalized 1-benzamido-1,4-dihydropyridine derivatives using a β-isocupreidine catalyst reported moderate, yet promising, enantioselectivities ranging from 40% to 54% enantiomeric excess (ee). nih.govresearchgate.netmdpi.com Further development in this area has led to procedures achieving good enantioselectivities (up to 82% ee) and high yields for a variety of 1,4-DHP derivatives. acs.org Another successful approach involved the use of a BINOL phosphate (B84403) (R)-TRIP catalyst for the enantioselective synthesis of N-unsubstituted 4-isoxazolyl-1,4-DHPs, highlighting a significant achievement in generating enantiopure 1,4-DHPs. mdpi.com These catalytic methods focus on creating the chiral 1,4-DHP precursor, which can then be converted to the final (R)-amlodipine molecule.
Table 1: Examples of Asymmetric Catalysis for 1,4-Dihydropyridine (DHP) Precursor Synthesis
| Catalyst Type | Substrates | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| β-Isocupreidine | Hydrazones and alkylidenemalononitriles | 40-54% | nih.gov, mdpi.com |
| Chiral Amine Catalyst | Enamines and alkylidenemalononitriles | Up to 82% | acs.org |
Diastereoselective Synthesis Strategies for (R)-Amlodipine Hydrochloride
Diastereoselective synthesis, particularly through the formation of diastereomeric salts, is one of the most established and industrially viable methods for resolving racemic amlodipine. bhu.ac.in This strategy involves reacting the racemic amlodipine base with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. bhu.ac.inrsc.org
A variety of chiral resolving agents have been successfully employed:
Tartaric Acid Derivatives: L-(+)-tartaric acid and D-(-)-tartaric acid are frequently used. For instance, reacting racemic amlodipine with L-(+)-tartaric acid in dimethyl sulfoxide (B87167) (DMSO) leads to the preferential crystallization of the R-(+)-amlodipine hemi-L-(+)-tartrate salt. google.comresearchgate.net Similarly, D-(-)-tartaric acid can be used to isolate the S-(-) enantiomer. google.com The choice of solvent is crucial; using dimethylformamide (DMF) with L-tartaric acid has been shown to preferentially crystallize the S-form of the amlodipine tartrate. researchgate.net The addition of water to the DMF can significantly improve the resolution efficiency. mdpi.com Optically active O,O'-di-p-toluoyl-tartaric acid is another effective resolving agent, often used in a solvent mixture like acetonitrile (B52724)/isopropanol. bhu.ac.inijcrt.org
Camphanic Acid: Optically active camphanic acid has also been used to resolve amlodipine base through the formation of diastereomeric salts. mdpi.comgoogle.com
2-Methoxy-2-phenylethanol: This chiral alcohol was used in early resolution procedures involving an azido precursor of amlodipine. google.comgoogle.comgoogle.com
These methods can achieve high levels of enantiomeric purity, often exceeding 99% ee, and are suitable for large-scale production. researchgate.netijcrt.org
Table 2: Diastereoselective Resolution of Amlodipine
| Resolving Agent | Solvent | Isolated Diastereomer | Reference |
|---|---|---|---|
| L-(+)-Tartaric Acid | Dimethyl Sulfoxide (DMSO) | R-(+)-Amlodipine Hemi-L-tartrate | google.com, researchgate.net |
| D-(-)-Tartaric Acid | Dimethyl Sulfoxide (DMSO) | S-(-)-Amlodipine Hemi-D-tartrate | google.com |
| L-(+)-Tartaric Acid | Dimethylformamide (DMF) | S-(-)-Amlodipine Tartrate | researchgate.net |
| O,O'-Di-p-toluoyl-D-tartaric acid | Acetonitrile/Isopropanol | (S)-Amlodipine di-p-toluoyl tartrate | bhu.ac.in |
Enantioselective Chromatographic Separation Techniques for Amlodipine
Chromatographic techniques offer powerful analytical and preparative tools for separating the enantiomers of amlodipine. These methods rely on creating a chiral environment where the two enantiomers interact differently, leading to different retention times.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone for the enantioselective analysis and purification of chiral compounds. A CSP is a chromatographic packing material that is itself chiral. For amlodipine, polysaccharide-based CSPs are commonly used. mdpi.com
Examples of CSPs used for amlodipine resolution include:
Cellulose-based CSPs: A Chiralcel OJ column, which is based on cellulose (B213188) tris(4-methylbenzoate), has demonstrated high resolution (Rs = 3.23) for amlodipine enantiomers. whiterose.ac.uk Another novel CSP, cellulose tris(4-chloro-3-methylphenylcarbamate), has also been evaluated for separating amlodipine from its chiral impurities. researchgate.net
Crown Ether-based CSPs: A CROWNPAK CR (+) column has been utilized for the enantiomeric separation of amlodipine. mdpi.com
Molecularly Imprinted Polymers (MIPs): A more recent approach involves creating a CSP from a molecularly imprinted polymer. scientific.net In this technique, a polymer is synthesized in the presence of the target molecule (the template), creating specific recognition sites. An amlodipine-imprinted polymer showed the ability to recognize the difference between the enantiomers. scientific.netresearchgate.net
In addition to using a CSP, it is also possible to separate enantiomers on a standard achiral column (like a C18 column) by using a chiral mobile phase additive. Dual additive systems, such as sulfobutylether-β-cyclodextrin (SBE-β-CD) and polyethylene (B3416737) glycol (PEG), have been used to achieve separation. rsc.orgrsc.org
Table 3: HPLC Methods for Amlodipine Enantioseparation
| Column (Chiral Stationary Phase) | Mobile Phase System | Resolution (Rs) | Reference |
|---|---|---|---|
| Chiralcel OJ | Not Specified | 3.23 | whiterose.ac.uk |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | ACN/water with ammonium (B1175870) borate (B1201080) buffer | Baseline separation | researchgate.net |
| CROWNPAK CR (+) | Isocratic Reversed-Phase | Not Specified | mdpi.com |
| Molecularly Imprinted Polymer | Chloroform | Successful chiral recognition | scientific.net |
Capillary Electrophoresis (CE) is a high-efficiency separation technique that has proven to be an effective alternative to HPLC for chiral analysis. scielo.br In CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE). For amlodipine, various cyclodextrin (B1172386) (CD) derivatives are the most commonly used chiral selectors. scielo.brscielo.brresearchgate.net
The separation relies on the differential formation of transient diastereomeric complexes between the amlodipine enantiomers and the chiral selector, which results in different electrophoretic mobilities. A wide array of CDs have been screened, including neutral CDs like hydroxypropyl-α-CD (HP-α-CD) nih.gov and hydroxypropyl-β-CD (HP-β-CD), ingentaconnect.comresearchgate.net and ionized CDs such as carboxymethyl-β-CD (CM-β-CD) scielo.brscielo.br and sulfobutylether-β-CD (SBE-β-CD). scielo.br
Optimization of CE parameters—including the type and concentration of the CD, the pH and concentration of the BGE, temperature, and applied voltage—is critical for achieving baseline separation. researchgate.netnih.gov Optimized methods have achieved complete separation of (R)- and (S)-amlodipine in very short analysis times, often under five or six minutes. scielo.brscielo.brnih.gov
Table 4: Capillary Electrophoresis Conditions for Amlodipine Enantioseparation
| Chiral Selector (CD) | Background Electrolyte (BGE) | pH | Analysis Time | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| Carboxymethyl-β-CD (15 mM) | 25 mM Phosphate Buffer | 9.0 | < 5 min | 2.65 | scielo.br, scielo.br |
| RAMEB (20 mM) | 50 mM Phosphate Buffer | 3.0 | < 6 min | 2.48 | nih.gov |
| Hydroxypropyl-β-CD (50 mg/ml) | 50 mM Glycine-Acetate Buffer | 3.2 | Not Specified | Complete enantioresolution | ingentaconnect.com |
For industrial applications, resolution methods must be scalable, cost-effective, and efficient. researchgate.net The diastereomeric salt crystallization method described in section 2.3 is a primary example of a preparative chiral resolution technique. bhu.ac.in It remains a widely used industrial process because it does not require expensive equipment or reagents, and the resolving agents can often be recovered. bhu.ac.in Processes using inexpensive resolving agents like L-tartaric acid in solvents such as dimethylacetamide (DMAC) or DMF have been developed specifically for their applicability to the mass production of amlodipine enantiomers. researchgate.netgoogle.com These methods consistently yield high enantiomeric purity (>99%) and good process yields. researchgate.netijcrt.org
Beyond crystallization, other technologies are being explored for preparative scale separation. Membrane-based separation is an emerging area. mdpi.com A "triple recognition" chiral extraction process has been developed that combines a molecularly imprinted hollow fiber membrane with chiral selectors (d-tartaric acid and sulfobutyl ether-β-cyclodextrin) in a biphasic system. nih.gov This synergistic approach significantly enhances the separation selectivity and shows potential for future large-scale production of pure amlodipine enantiomers. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| (R)-Amlodipine hydrochloride |
| (S)-Amlodipine |
| (RS)-Amlodipine |
| (R)-(+)-Amlodipine |
| S-(-)-Amlodipine |
| Amlodipine besylate |
| Amlodipine maleate |
| Amlodipine gentisate |
| 1,4-dihydropyridine (1,4-DHP) |
| 1-Benzamido-1,4-dihydropyridine |
| Azido precursor of amlodipine |
| L-(+)-Tartaric acid |
| D-(-)-Tartaric acid |
| O,O'-Di-p-toluoyl-D-tartaric acid |
| O,O'-Di-p-toluoyl-L-tartaric acid |
| Camphanic acid |
| (1S)-Camphanic acid |
| 2-Methoxy-2-phenylethanol |
| (S)-2-Methoxy-2-phenylethanol |
| Cinchonidine |
| Dimethyl sulfoxide (DMSO) |
| Dimethylformamide (DMF) |
| Dimethylacetamide (DMAC) |
| Acetonitrile |
| Isopropanol |
| Chloroform |
| Methanol |
| Polyethylene glycol (PEG) |
| α-Cyclodextrin (α-CD) |
| β-Cyclodextrin (β-CD) |
| Hydroxypropyl-α-cyclodextrin (HP-α-CD) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Carboxymethyl-β-cyclodextrin (CM-β-CD) |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
| Randomly methylated-β-cyclodextrin (RAMEB) |
| β-Isocupreidine |
| BINOL phosphate (R)-TRIP |
| Alkylidenemalononitriles |
| Hydrazones |
| Isoxazolylidene acetoacetate |
| Ethyl acetoacetate |
| Gentisic acid |
| Benzene sulfonic acid |
| Maleic acid |
| Oxalic acid |
| p-Toluene sulphonic acid |
| Succinic acid |
| Hydroxyethyl-cellulose (HEC) |
| Tetraethyl-ammonium-chlorid |
| Urea |
| Glycine-acetate buffer |
| Ammonium borate buffer |
| Phosphate buffer |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) |
| Cellulose tris(4-methylbenzoate) |
Advanced Techniques for Enantiomeric Purity Determination of (R)-Amlodipine Hydrochloride
The accurate determination of the enantiomeric purity of (R)-Amlodipine hydrochloride is crucial for ensuring the quality and therapeutic efficacy of the single-enantiomer formulation. While standard chiral High-Performance Liquid Chromatography (HPLC) is a common method, several advanced analytical techniques offer enhanced resolution, speed, and efficiency. These methods include Capillary Electrophoresis (CE), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful and versatile technique for the chiral separation of pharmaceuticals, including amlodipine enantiomers. researchgate.net This method offers advantages such as high separation efficiency, rapid analysis times, and low consumption of samples and reagents. nih.govbrieflands.com The principle of chiral separation in CE relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte, leading to different electrophoretic mobilities and, consequently, separation.
Various cyclodextrin derivatives have been extensively investigated and proven to be effective chiral selectors for the enantioseparation of amlodipine. researchgate.netnih.gov The choice of cyclodextrin, its concentration, the pH of the background electrolyte, and the applied voltage are critical parameters that are optimized to achieve baseline separation of the (R)- and (S)-amlodipine enantiomers. nih.gov
Research Findings on Capillary Electrophoresis Methods for Amlodipine Enantioseparation:
Numerous studies have focused on optimizing CE methods for amlodipine enantioseparation. For instance, a study by Qi and Zhang developed and validated a Capillary Zone Electrophoresis (CZE) method using carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector to determine the enantiomeric purity of levoamlodipine (S-amlodipine). nih.gov The optimal conditions were found to be a 40 mM phosphate background electrolyte at pH 3.5 containing 4 mM CM-β-CD, and the method was validated for determining the enantiomeric purity of (R)-amlodipine at the 0.2% level. nih.gov
Another study systematically screened various cyclodextrin derivatives, including neutral and charged ones, and identified carboximethyl-β-CD (CM-β-CD) as an effective chiral selector. researcher.life An optimized method using 25 mM phosphate buffer at pH 9.0 with 15 mM CM-β-CD achieved a baseline separation of the amlodipine enantiomers within 5 minutes, with a resolution value of 2.65. nih.govresearcher.life In this method, the S-amlodipine enantiomer migrated first, followed by the R-amlodipine enantiomer. nih.gov
The table below summarizes the findings of various research studies on the use of Capillary Electrophoresis for the chiral separation of amlodipine enantiomers.
| Chiral Selector | Background Electrolyte (BGE) | pH | Applied Voltage | Temperature | Resolution (Rs) | Analysis Time | Migration Order | Reference |
| Carboxymethyl-β-cyclodextrin (CM-β-CD) | 25 mM Phosphate Buffer | 9.0 | +25 kV | 15 °C | 2.65 | < 5 min | S-AML then R-AML | nih.govresearcher.life |
| Carboxymethyl-β-cyclodextrin (CM-β-CD) | 40 mM Phosphate Buffer | 3.5 | - | - | Validated at 0.2% R-AML | - | - | nih.gov |
| Randomly methylated-β-cyclodextrin (RAMEB) | 50 mM Phosphate Buffer | 3.0 | +25 kV | 15 °C | 2.48 | ~ 6 min | S-AML then R-AML | researchgate.net |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 50 mmol/L Glycine-acetate buffer with 0.2% HEC | 3.2 | - | - | Complete enantioresolution | - | - | dp.tech |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | - | - | - | - | Enhanced enantioselectivity over neutral CDs | - | Same as neutral CDs | dp.tech |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is another advanced chromatographic technique that is well-suited for chiral separations. nih.govbrieflands.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. molaid.com This technique combines the advantages of both gas and liquid chromatography, offering high efficiency, rapid separations, and reduced solvent consumption, making it a "green" analytical technique. researchgate.net For chiral separations, SFC is typically used with a chiral stationary phase (CSP). researchgate.net
While specific research detailing the SFC separation of (R)-Amlodipine hydrochloride is not extensively published, the successful application of SFC for the chiral separation of other dihydropyridine (B1217469) calcium channel blockers, such as nisoldipine (B1678946), demonstrates its potential for amlodipine. researchgate.net In a comparative study, SFC was found to be a superior technique to HPLC for the chiral separation of some calcium channel antagonists, offering faster separation and better separation power. researchgate.net The chiral recognition in SFC is influenced by hydrogen bonding, π-π interactions, and steric effects between the analyte and the chiral stationary phase. researchgate.net
Illustrative Research Findings on SFC for a Dihydropyridine Calcium Channel Blocker (Nisoldipine):
| Chiral Stationary Phase | Mobile Phase | Retention Factor (k) Range | Separation Factor (α) Range | Resolution (Rs) Range | Reference |
| Chiralpak IG and Chiralpak ID | Variety of mobile phases | 1.36–7.30 | 1.09–1.72 | 1.16–3.47 | researchgate.net |
These findings for nisoldipine strongly suggest that a similar SFC method could be developed and optimized for the rapid and efficient enantiomeric purity determination of (R)-Amlodipine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach for the determination of enantiomeric purity. This technique, when used with a chiral solvating agent (CSA), can be used to differentiate and quantify enantiomers in a sample. rsc.orgnih.gov The principle behind this method is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. These diastereomeric complexes are non-equivalent and will, therefore, exhibit different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer based on the integration of their respective signals. rsc.org
The use of NMR with chiral solvating agents is a powerful tool for determining enantiomeric excess (ee) without the need for chromatographic separation. rsc.org The ideal chiral solvating agent should form distinct complexes with each enantiomer, leading to baseline-resolved signals for at least one pair of protons in the NMR spectrum.
While a specific, detailed application of this technique for the enantiomeric purity determination of (R)-Amlodipine hydrochloride has not been widely reported in the literature, the principles of the technique are well-established for a wide range of chiral molecules, including those with amine and ester functionalities present in amlodipine. One study has reported the use of 1H NMR to confirm the identity of (S)-amlodipine-L-hemitartrate DMF solvate, demonstrating the utility of NMR in the analysis of amlodipine stereoisomers. rsc.org The development of a suitable chiral solvating agent for amlodipine would enable a rapid and accurate determination of its enantiomeric purity by NMR.
Molecular and Preclinical Pharmacological Investigations of R Amlodipine Hydrochloride
Molecular Mechanisms of Voltage-Gated Calcium Channel Modulation
(R)-Amlodipine hydrochloride exerts its pharmacological effects primarily through the modulation of voltage-gated calcium channels (VGCCs), specifically the L-type calcium channels. ed.ac.uk These channels are pivotal in regulating the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, a process that is fundamental to muscle contraction. fda.govhres.cahres.ca
Binding Site Characterization and Ligand-Receptor Interactions
(R)-Amlodipine, a dihydropyridine (B1217469) derivative, binds to a specific site on the α1 subunit, the pore-forming component of the L-type calcium channel. ed.ac.uknih.gov This binding site is situated on the external, lipid-facing surface of the pore module, at the interface between two of the four homologous domains (specifically, domains III and IV) of the α1 subunit. nih.goveurekalert.org
The interaction between (R)-amlodipine and the calcium channel receptor is defined by a gradual rate of association and dissociation, which contributes to a gradual onset of its therapeutic effect. fda.govhres.canih.gov The binding is allosteric, meaning it induces a conformational change in the channel protein rather than directly obstructing the pore. nih.govmdpi.com This conformational change leads to an asymmetrical alteration of the channel's selectivity filter, causing a partially dehydrated calcium ion to become lodged and effectively block the pore. nih.goveurekalert.org
Experimental findings also indicate that amlodipine (B1666008) may interact with non-dihydropyridine binding sites, suggesting a complex mode of interaction with the calcium channel. fda.govhres.cahres.ca A unique feature of the amlodipine molecule, its ethylamine (B1201723) side chain, extends towards the ion pore and interacts with a phospholipid molecule within the central cavity, which may be a factor in its high efficacy. researchgate.nettandfonline.com
Structural Biology Insights into CaV Channel Interaction with (R)-Amlodipine Hydrochloride
High-resolution structures of the L-type voltage-gated calcium channel (CaV1.1 and CaV1.2) in complex with amlodipine have been elucidated using cryo-electron microscopy (cryo-EM). nih.govbiorxiv.orgrcsb.orgresearchgate.net These structural studies have verified that amlodipine binds within the fenestration located between domains III and IV of the pore domain. tandfonline.combiorxiv.orgnih.gov The binding of amlodipine stabilizes the channel in an inactivated conformation. nih.govrcsb.org
The amlodipine-bound structures provide a detailed view of the molecular interactions that form the basis of its mechanism of action. nih.gov For example, in the CaV1.1 channel, the ethanolamine (B43304) group of amlodipine is coordinated by a serine residue (Ser1011) and a phosphate (B84403) group from a lipid molecule, underscoring the significance of the lipid environment in the binding of the drug. researchgate.net The dihydropyridine core of amlodipine establishes a crucial hydrogen bond with the channel, an interaction that is conserved for this class of drugs. tandfonline.com These structural insights offer a molecular explanation for the high efficacy of amlodipine as a calcium channel blocker. nih.govbiorxiv.org
Distinction in Molecular Activity of Amlodipine Enantiomers
Amlodipine is a chiral molecule that exists as two enantiomers: (R)-amlodipine and (S)-amlodipine. bhu.ac.in These enantiomers display distinct pharmacological properties as a result of stereoselective binding to the calcium channel receptor. banglajol.info
The (S)-enantiomer is the potent calcium channel blocker, demonstrating an affinity for the dihydropyridine receptor that is approximately 1000 times greater than that of the (R)-enantiomer. nih.govnih.govresearchgate.net As a result, the antihypertensive and vasodilatory effects of racemic amlodipine are primarily ascribed to the (S)-isomer. nih.govscielo.br
Conversely, (R)-amlodipine possesses significantly lower calcium channel blocking activity. google.com It is, however, not pharmacologically inert. Some research indicates that (R)-amlodipine may have other biological effects, such as the stimulation of nitric oxide (NO) release and the inhibition of smooth muscle cell migration. bhu.ac.ingoogle.com The disparity in activity between the enantiomers highlights the high degree of stereoselectivity of the dihydropyridine binding site on the L-type calcium channel. banglajol.info
In Vitro Pharmacodynamic Studies on Cellular Models
In vitro investigations using a variety of cellular models have provided further insight into the pharmacodynamic effects of (R)-amlodipine at the cellular level. In cultured human vascular smooth muscle cells (VSMCs), amlodipine has been observed to inhibit the influx of calcium ions across the cell membrane. hres.cahres.ca This effect is more pronounced in vascular smooth muscle cells than in cardiac muscle cells. fda.govhres.cahres.ca
Studies have shown that amlodipine can diminish the mobilization of calcium from internal stores in response to agonists such as thrombin and thapsigargin. nih.gov It also impedes voltage-dependent calcium influx that is stimulated by factors like basic fibroblast growth factor (bFGF). nih.gov This inhibition of calcium influx is associated with the suppression of downstream signaling pathways, including the activation of extracellular signal-regulated kinase 1/2 (ERK 1/2), which plays a role in cell growth and proliferation. nih.gov
Moreover, amlodipine has been shown to inhibit the growth and proliferation of VSMCs in a concentration-dependent manner, with its effects appearing to be exerted early in the G1 phase of the cell cycle. nih.gov Some studies also suggest that amlodipine can trigger a sustained increase in cytosolic calcium in synthetic VSMCs, which may have implications for vascular remodeling. pnas.org Additionally, amlodipine has been reported to suppress the expression of plasminogen receptors on macrophages, which could contribute to its anti-inflammatory properties. ahajournals.org In other cellular models, amlodipine has been noted to induce the degradation of PD-L1, a protein involved in the evasion of the immune system by cancer cells. biorxiv.org
Preclinical Pharmacological Activity in Animal Models
Cardiovascular System Modulation Studies
Preclinical research in a range of animal models has consistently affirmed the cardiovascular effects of amlodipine. In spontaneously hypertensive rats (SHRs), oral administration of amlodipine leads to a dose-dependent and sustained reduction in blood pressure. nih.govresearchgate.net Similar antihypertensive effects have been noted in other models of hypertension, such as renal and DOCA-salt hypertensive rats, and in renal hypertensive dogs. researchgate.net
The principal mechanism underlying this reduction in blood pressure is peripheral arterial vasodilation, which results in a decrease in peripheral vascular resistance. fda.govnih.gov In anesthetized dogs, amlodipine functions as a potent coronary and peripheral vasodilator. hres.ca These vasodilatory actions are linked to increases in cardiac output, coronary blood flow, and heart rate, along with a corresponding decrease in myocardial contractility. hres.ca
In addition to its impact on blood pressure, amlodipine has demonstrated cardioprotective effects in animal models of myocardial ischemia and reperfusion. In isolated cat hearts, amlodipine was found to reduce myocardial oxygen consumption and enhance the recovery of contractile function following ischemia. nih.gov In a canine model of regional myocardial ischemia, amlodipine was shown to reduce the size of the infarct. nih.gov Research in SHRs has also suggested that amlodipine can lead to a reduction in cardiac hypertrophy. frontiersin.orgresearchgate.net However, in a canine model of acute heart failure, amlodipine did not yield a beneficial hemodynamic effect and was proposed to have a potential negative inotropic effect. nih.gov
Pharmacokinetic and Metabolic Characterization of R Amlodipine Hydrochloride Pre Clinical and in Vitro
Absorption Mechanisms and Permeability Studies
(R)-Amlodipine, the dextrorotatory enantiomer of amlodipine (B1666008), is well-absorbed following oral administration. nih.gov Preclinical studies indicate high oral bioavailability across different species, with values of 100% in rats and mice, and 88% in dogs. researchgate.net In humans, the absolute bioavailability of racemic amlodipine is reported to be between 64% and 90%. nih.gov The absorption process is characterized as slow, leading to gradually rising plasma concentrations that peak 6 to 12 hours post-administration. nih.govdrugbank.com This prolonged absorption is a key feature of the compound. nih.gov
In vitro studies using Caco-2 cell lines, a model for intestinal permeability, have shown that amlodipine's permeability is lower than that of propranolol (B1214883) but higher than that of ranitidine. oup.com This suggests that transport across the intestinal mucosa may be a rate-limiting step in its absorption. oup.com Despite being classified as a Biopharmaceutics Classification System (BCS) Class I compound with high solubility and permeability, its absorption is prolonged. nih.gov Studies have indicated that the entire amount of orally administered amlodipine is absorbed, suggesting a fraction absorbed (fa) of 1. nih.gov The slow absorption is not affected by the presence of food. nih.govdrugbank.commedicines.org.uk
Distribution Dynamics and Protein Binding Interactions
(R)-Amlodipine exhibits a large volume of distribution, reported as 21 L/kg in humans, indicating extensive distribution into tissues. drugbank.comnih.goveuropa.eu This is further supported by preclinical data from an isolated perfused rat liver model, which demonstrated extensive hepatic uptake. nih.gov
A significant characteristic of amlodipine is its high degree of plasma protein binding. In humans, approximately 93% to 98% of the circulating drug is bound to plasma proteins, primarily albumin. nih.govdrugbank.comnih.gov Preclinical studies in dogs and rats show similarly high protein binding at 97% and 94%, respectively. europa.eu It has been noted that the (S)-enantiomer has a higher binding capability to human serum albumin compared to the (R)-enantiomer. cabidigitallibrary.org
| Parameter | Value | Species |
| Volume of Distribution | 21 L/kg | Human |
| Plasma Protein Binding | 93-98% | Human |
| 97% | Dog | |
| 94% | Rat |
Metabolic Pathways and Enzyme Involvement
The liver is the primary site of metabolism for amlodipine. nih.govnih.gov The biotransformation is extensive, with about 90% of the administered dose being converted to various metabolites. drugbank.commdpi.comnih.gov The primary metabolic pathway is the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analogue. nih.govresearchgate.net
In vitro studies using human liver microsomes (HLM) have identified the cytochrome P450 (CYP) system as the main enzymatic pathway. hres.ca Specifically, CYP3A4 is the principal isoenzyme responsible for the dehydrogenation of amlodipine. nih.govdovepress.comresearchgate.net While CYP3A5 is also involved, studies suggest that CYP3A4 plays the more critical role in the metabolic clearance of amlodipine. nih.govpharmgkb.org The metabolic profiles and enzyme involvement for the racemic mixture and the S-isomer have been found to be very similar. nih.gov
Identification and Characterization of Metabolites
Metabolite profiling studies in preclinical models and in vitro systems have revealed a complex pattern of biotransformation. In rats, 21 phase I and phase II metabolites were detected after incubation with primary hepatocytes. researchgate.netnih.gov The main metabolic reactions observed include dehydrogenation of the dihydropyridine core, hydrolysis of ester bonds, hydroxylation, N-acetylation, and oxidative deamination. nih.govinnovareacademics.in
The major metabolite formed is a pyridine derivative, often referred to as M9. researchgate.netmdpi.comnih.gov This primary metabolite undergoes further biotransformation through O-demethylation, O-dealkylation, and oxidative deamination to produce a variety of other pyridine derivatives. researchgate.netnih.gov In human urine, the major metabolite identified was 2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl]methoxy) acetic acid, which accounted for 33% of the urinary radioactivity. nih.gov The metabolites of amlodipine are considered to be inactive, possessing no significant calcium antagonist activity. nih.gov
In Vitro Metabolic Stability Assays
In vitro metabolic stability assays using rat liver microsomes have been conducted to assess the rate of metabolism. In one study, the half-life of amlodipine in rat liver microsomes was determined to be 34.23 ± 3.33 minutes. seejph.com Another study reported a half-life of 36.78 ± 4.28 minutes in the same system. seejph.com These studies provide a quantitative measure of the intrinsic clearance of the compound. It has been noted that amlodipine is significantly more metabolically stable (approximately 40-fold) in rat liver microsomes compared to nitrendipine (B1678957). nih.gov
| In Vitro System | Parameter | Value |
| Rat Liver Microsomes | Half-life | 34.23 ± 3.33 min |
| Rat Liver Microsomes | Half-life | 36.78 ± 4.28 min |
| Rat Liver Microsomes | Intrinsic Clearance | 40.49 ± 3.26 µL/min/mg protein |
| Rat Liver Microsomes | Intrinsic Clearance | 56.13 ± 2.29 µL/min/mg protein |
Excretion Routes and Clearance Mechanisms in Preclinical Models
The primary route of excretion for amlodipine and its metabolites is through the kidneys. nih.gov In human studies using radiolabeled amlodipine, approximately 60% of the administered dose was recovered in the urine. nih.gov Fecal excretion accounts for about 20-25% of the dose. kup.at The excreted material consists mainly of metabolites, with only about 10% of the parent compound being excreted unchanged in the urine. nih.govdrugbank.comnih.gov
Advanced Analytical Characterization and Quality Control Research
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are the gold standard for separating (R)-Amlodipine hydrochloride from its related substances, including process impurities and degradation products, thereby ensuring the purity of the active pharmaceutical ingredient.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity and impurity profiling of amlodipine (B1666008). researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) methods, typically using a C18 column, are employed to separate amlodipine from its specified and unspecified impurities. researchgate.netijpras.com
Numerous stability-indicating HPLC methods have been developed and validated. researchgate.netbezmialemscience.org These methods are designed to resolve the main compound from all potential degradation products that can form under stress conditions such as acid, base, oxidation, heat, and light. researchgate.net A new stability-indicating HPLC method was able to separate amlodipine from seven of its key impurities within a 15-minute run time using a core-shell C18 column and a mobile phase of ammonium (B1175870) hydroxide (B78521) in water and methanol. researchgate.net The development of "green" HPLC methods, which use more environmentally friendly solvents like ethanol (B145695) instead of acetonitrile (B52724) or methanol, is also an area of active research. researchgate.net
Table 3: Commonly Profiled Impurities of Amlodipine Based on data from pharmacopoeial and research literature. researchgate.net
| Impurity Name | Common Designation |
| 3-ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | Impurity D |
| 3-ethyl 5-methyl 2-(ethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | Impurity F |
| diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | Impurity A |
| dimethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | Impurity B |
| 3-ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-((2-formamidoethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | Impurity G |
| 3-ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-((2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | Impurity H |
| 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine | Amlodipine Metabolite |
While HPLC is the predominant technique, Gas Chromatography (GC) has also been applied to the analysis of amlodipine. Early methods utilized GC with electron-capture detection (GC-ECD) for the determination of amlodipine in human plasma. researchgate.netscirp.org Certified reference materials for amlodipine besylate are noted as being suitable for both HPLC and GC techniques. sigmaaldrich.comsigmaaldrich.com
However, the application of GC for routine quality control of amlodipine is less common than HPLC. This is primarily because amlodipine is a relatively large and non-volatile molecule, often requiring derivatization to increase its thermal stability and volatility for GC analysis. The advancements in LC-MS/MS have provided more direct, sensitive, and robust methods for its analysis, particularly for impurity profiling and bioanalysis. researchgate.net
Solid-State Characterization Techniques
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, and bioavailability. Characterization of these properties is a cornerstone of pharmaceutical development and quality control.
X-ray Diffraction (XRD) for Crystalline and Amorphous Forms
X-ray diffraction (XRD) is a fundamental technique used to distinguish between crystalline and amorphous solid forms. Crystalline materials produce a unique diffraction pattern with sharp, well-defined peaks, which correspond to the regular arrangement of molecules in the crystal lattice. In contrast, amorphous materials lack long-range order and produce a broad halo in their diffraction pattern.
Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are essential for investigating the physical and chemical changes that occur in a substance as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions (for amorphous forms), and solid-solid phase transitions. For example, the DSC thermogram for crystalline amlodipine besylate shows a sharp endothermic peak corresponding to its melting point, which is indicative of its crystalline nature. google.comresearchgate.net Studies on amlodipine free base have identified different polymorphs (Form I and Form II) characterized by distinct thermal events in their DSC curves, including transition endotherms and melting endotherms at specific temperatures. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is particularly useful for detecting the presence of solvates (like hydrates) and assessing thermal stability. For amlodipine besylate, TGA has been used to characterize its hydrated forms by showing mass loss corresponding to the loss of water molecules upon heating. researchgate.netlcms.czpsu.edu A typical TGA curve for a hydrated form would show a distinct step indicating mass loss at a specific temperature range, which is absent in the curve for the anhydrous form.
| Thermal Analysis Technique | Typical Observations for Amlodipine Compounds | Significance |
| Differential Scanning Calorimetry (DSC) | Sharp endothermic peak at a specific temperature. | Indicates the melting point of a crystalline form. google.comresearchgate.net |
| Broad endotherm over a range of temperatures. | Suggests the loss of solvent from a solvate or water from a hydrate. google.com | |
| A step-change in the baseline (glass transition). | Characteristic of an amorphous form. researchgate.net | |
| Thermogravimetric Analysis (TGA) | A distinct step-wise loss of mass at specific temperatures. | Quantifies the loss of bound solvent (e.g., water in hydrates). researchgate.netlcms.cz |
| Onset of significant mass loss at higher temperatures. | Indicates the temperature of thermal decomposition. lcms.czjustia.com |
Polymorphism and Amorphous Solid Dispersion Research
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a drug can have different physicochemical properties, including solubility and stability. Research into amlodipine has identified multiple polymorphic and solvated forms, particularly for the besylate salt. nih.gov The control of polymorphism is critical during manufacturing to ensure product consistency and performance.
To overcome the poor solubility of some drug forms, amorphous solid dispersions (ASDs) are developed. In an ASD, the drug is dispersed in an amorphous state within a polymer matrix. This can significantly enhance the dissolution rate and bioavailability. tga.gov.ausrce.hrmayoclinic.org Studies have been conducted on creating solid dispersions of amlodipine using various carriers like polyvinylpyrrolidone (B124986) (PVP) or dextrin (B1630399). tga.gov.ausrce.hr The characterization of these ASDs involves techniques like DSC to confirm the absence of crystallinity (indicated by a glass transition temperature instead of a melting peak) and XRD to show an amorphous halo. researchgate.netarcjournals.org
Stability Studies and Degradation Pathway Elucidation
Stability testing is a regulatory requirement to determine the shelf-life of a drug substance. It involves subjecting the compound to various stress conditions to understand its degradation pathways.
Forced Degradation Studies and Stress Testing
Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability testing. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. wisdomlib.org As per ICH guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. justia.com
Studies on amlodipine besylate have shown it is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. justia.comwisdomlib.org Degradation is generally faster in solution than in the solid state. wisdomlib.org Significant degradation has been observed in the presence of strong acids (e.g., 5 M HCl) and bases (e.g., 1 M NaOH) at elevated temperatures. justia.comtga.gov.au Oxidative stress, typically using hydrogen peroxide (H₂O₂), also leads to notable degradation. justia.com In contrast, thermal degradation in the solid state is often found to be minimal even at high temperatures for short durations. justia.com
| Stress Condition | Typical Findings for Amlodipine | Extent of Degradation |
| Acid Hydrolysis | Significant degradation, especially at high temperatures. | Up to 60% degradation observed with 5 M HCl at 80°C for 6 hours. justia.com |
| Base Hydrolysis | Significant degradation. | Up to 25% degradation observed with 1 M NaOH at 80°C for 2 hours. justia.com |
| Oxidation | Susceptible to oxidative degradation. | Around 20% degradation with 30% H₂O₂ at 80°C for 6 hours. justia.com |
| Thermal | Relatively stable in solid form. | Minimal degradation (e.g., <1%) at 80°C for 48 hours. justia.com |
| Photolysis | Sensitive to light, especially UV. | Leads to the formation of pyridine (B92270) derivatives. wisdomlib.org |
Degradation Product Identification and Characterization
Identifying the structure of degradation products is essential for assessing their potential toxicity and for ensuring the quality of the pharmaceutical product. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. justia.comtga.gov.au
The primary degradation pathway for amlodipine, a 1,4-dihydropyridine (B1200194) derivative, is the oxidation of the dihydropyridine (B1217469) ring to its corresponding pyridine analogue. wisdomlib.org This pyridine derivative is therapeutically inactive. This degradation is notably catalyzed by light. wisdomlib.org
Forced degradation studies on amlodipine besylate have identified several degradation products. Under oxidative and acidic conditions, the main degradation product is often the pyridine derivative (Impurity D in the European Pharmacopoeia). justia.com In acidic conditions, other hydrolytic products can also be formed. Under basic conditions, different degradation profiles may emerge. justia.comtga.gov.au Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the degradation products, and tandem MS (MS/MS) provides fragmentation patterns that help in elucidating their chemical structures. justia.com For example, product ions with m/z 180 and 167 have been reported as common fragments in the mass spectra of various amlodipine degradation products. justia.com
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) theory, are pivotal in understanding the electronic characteristics of (R)-Amlodipine.
Density Functional Theory (DFT): DFT calculations are widely employed to optimize the molecular geometry and predict the electronic properties of (R)-Amlodipine. researchgate.netnih.govrsc.org For instance, DFT with the B3LYP functional and a 6-311++G(d,p) basis set has been used to study the molecular structure and other properties of amlodipine (B1666008) besylate. nih.gov These calculations help in understanding the stable conformation of the molecule. rsc.org The B97D functional has also been utilized in DFT calculations to investigate the interactions between amlodipine enantiomers and chiral selectors. acs.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the (R)-Amlodipine molecule. nih.govresearchgate.net It helps in understanding charge delocalization and hyperconjugative interactions, which contribute to the molecule's stability. researchgate.net NBO analysis can reveal donor-acceptor interactions between filled and empty orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.defrontiersin.org This analysis is crucial for understanding intermolecular interactions, such as those involved in chiral recognition and ligand-target binding. nih.govresearchgate.net
Frontier Molecular Orbitals (FMO): FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is used to predict the reactivity of (R)-Amlodipine. researchgate.netnumberanalytics.com The energy gap between HOMO and LUMO provides insights into the kinetic stability of the molecule. researchgate.net The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks. researchgate.netresearchgate.net
| Method | Application | Key Findings | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization and electronic properties | Provides stable molecular structure and insights into electronic behavior. | researchgate.netnih.govrsc.orgacs.org |
| Natural Bond Orbital (NBO) Analysis | Bonding, charge delocalization, and intermolecular interactions | Reveals stabilizing hyperconjugative interactions and donor-acceptor relationships. | researchgate.netnih.govresearchgate.netuni-muenchen.defrontiersin.org |
| Frontier Molecular Orbital (FMO) Theory | Chemical reactivity and kinetic stability | The HOMO-LUMO gap indicates stability, and orbital distribution predicts reactive sites. | researchgate.netresearchgate.netnumberanalytics.com |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction of (R)-Amlodipine with its biological targets, primarily L-type calcium channels and metabolizing enzymes like CYP3A. mdpi.comdrugbank.com
Molecular Docking: This technique predicts the preferred orientation of (R)-Amlodipine when bound to a receptor, allowing for the characterization of binding modes and affinities. nih.govmdpi.com For example, docking studies have been used to investigate the interaction of amlodipine enantiomers with CYP3A, revealing differences in binding free energies. mdpi.com Computational docking confirmed that the S-amlodipine enantiomer has a greater binding free energy in the active site of CYP3A compared to the R-enantiomer (−7.6 vs. −6.7 kcal/mol). mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur. acs.orgnih.govdntb.gov.ua These simulations have been instrumental in understanding the translational-rotational coupling of amlodipine besylate and its implications for its physical properties. rsc.orgnih.gov
| Technique | Target | Key Findings for (R)-Amlodipine | References |
|---|---|---|---|
| Molecular Docking | CYP3A4 | Exhibited a binding free energy of -6.7 kcal/mol. | mdpi.com |
| Molecular Docking | CYP2C9 | Showed more potent inhibition than S-amlodipine (Ki 12.11 µM vs 21.45 µM). | mdpi.com |
| Molecular Docking | CYP2C19 | Demonstrated more potent inhibition than S-amlodipine (Ki 5.97 µM vs 7.22 μM). | mdpi.com |
| Molecular Dynamics | General | Used to study physical stability and molecular interactions in amorphous solid dispersions. | nih.gov |
Computational Approaches to Chiral Recognition Mechanisms
The enantiomers of amlodipine exhibit different pharmacological profiles, making the study of their chiral recognition crucial. researchgate.net Computational methods, often in conjunction with experimental techniques like capillary electrophoresis, are used to elucidate the mechanisms behind this discrimination. acs.orgresearchgate.netnih.gov
Theoretical studies, including DFT calculations, have been employed to investigate the formation of diastereomeric complexes between amlodipine enantiomers and chiral selectors, such as carboxymethyl-β-cyclodextrin (CM-β-CD). acs.orgnih.gov By calculating the interaction energies (ΔE) and Gibbs free energies (ΔG) of these complexes, researchers can predict the enantiomer migration order. acs.orgnih.gov For instance, studies have shown that the complex between (S)-amlodipine and CM-β-CD is energetically more favorable than the complex with (R)-amlodipine, explaining their separation in capillary electrophoresis. acs.org These computational analyses reveal that the differences in interaction are due to factors like hydrogen bonds and electrostatic interactions. acs.orgnih.gov
Prediction of Physicochemical Parameters Relevant to Biological Activity
Computational methods are valuable for predicting the physicochemical properties of (R)-Amlodipine that are essential for its biological activity. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in molecular structure with biological activity. researchgate.net
QSAR studies on dihydropyridine-type calcium antagonists have shown that steric, electronic, and hydrophobic parameters are crucial for their binding affinity to the receptor. researchgate.net For example, the potency of these compounds can be influenced by the size and hydrophobicity of substituents on the 4-phenyl ring. researchgate.net Such computational models help in understanding the structural requirements for optimal activity and in the design of new analogues with improved properties.
Additionally, DFT calculations can be used to predict various molecular descriptors that influence physicochemical properties. researchgate.net
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 445.3 g/mol | nih.gov |
| Molecular Formula | C20H26Cl2N2O5 | nih.gov |
| Topological Polar Surface Area | 99.9 Ų | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 7 | nih.gov |
| Rotatable Bond Count | 10 | nih.gov |
Advanced Drug Delivery Systems Research and Formulation Science
Enhancement of Solubility and Dissolution Rate
(R)-Amlodipine, like its more commonly studied S-enantiomer and racemic forms, presents challenges related to its aqueous solubility, which can impact its dissolution rate and subsequent bioavailability. Amlodipine (B1666008) besylate is classified as slightly soluble in water. acs.orgnih.gov To overcome this limitation, various formulation strategies have been investigated. One of the primary techniques is the development of solid dispersions, which involves dispersing the drug in a hydrophilic carrier matrix to improve its wetting and dissolution properties. acs.orgnih.gov
Research has demonstrated the effectiveness of using polymers such as polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG) as carriers. acs.orgnih.govhumanjournals.com In one study, solid dispersions of amlodipine besylate were prepared with PEG 4000 and PEG 6000 using both a physical mixture method and a solvent evaporation method. humanjournals.com The solvent evaporation technique, in particular, showed a significant increase in the drug's solubility. For instance, a solid dispersion with PEG 4000 at a 1:5 drug-to-polymer ratio increased the solubility to 325.95 µg/ml. humanjournals.com Similarly, another study using irradiated PVP as a carrier in a solid dispersion found a marked improvement in the dissolution rate compared to the pure drug. acs.orgnih.gov
Another approach involved dispersing amlodipine with dextrin (B1630399) in the presence of an absorption enhancer. This formulation released 86% of the drug within 10 minutes at pH 1.2, compared to only 31% for the pure drug under the same conditions. nih.gov These methods effectively enhance the dissolution by altering the drug's physical state to a more amorphous form and increasing its surface area for interaction with dissolution media.
Table 1: Enhancement of Amlodipine Besylate Solubility with PEG 4000 using the Solvent Evaporation Method
| Drug:Polymer Ratio | Solubility (µg/ml) |
|---|---|
| 1:1 | 121.2 |
| 1:3 | 142.5 |
| 1:5 | 325.95 |
| 1:7 | 207.6 |
| 1:10 | 204.5 |
Data sourced from a study on enhancing the solubility of amlodipine besylate. humanjournals.com
Development of Novel Delivery Vehicles for Amlodipine (e.g., Microemulsions, Microspheres, Transdermal Systems)
To improve therapeutic efficacy and patient compliance, research has focused on developing novel delivery systems for amlodipine. These advanced formulations aim to provide controlled release, bypass first-pass metabolism, and enhance bioavailability.
Microemulsions and Nanoemulsions: Oil-in-water nanoemulsion systems have been investigated as potential vehicles for the transdermal delivery of amlodipine. nih.govsemanticscholar.org One study developed various nanoemulsion formulations using oleic acid as the oil phase, Tween 20 as the surfactant, and Transcutol P as a co-surfactant. nih.gov The optimized formulation, consisting of 2% oleic acid, 20% surfactant, and 10% co-surfactant, demonstrated a significantly high skin permeation rate of 49.681 ± 1.98 µg/cm²/h. nih.gov This suggests that nanoemulsions can effectively deliver amlodipine through the skin. nih.govsemanticscholar.org Microemulsion-based gels have also been developed, showing an increased permeation rate compared to control solutions and proving to be non-irritating to the skin. humanjournals.com These systems are advantageous for delivering lipophilic drugs and can improve stability and control drug release. ijnrph.com
Microspheres: Mucoadhesive microspheres have been formulated to provide sustained drug release. In one such formulation, amlodipine besylate was released over a period of more than 8 hours. nih.gov The efficiency of drug entrapment within these microspheres was influenced by the concentrations of the drug and the polymer used. An increase in the polymer (HPG) concentration led to higher drug entrapment and larger microsphere size. nih.gov
Transdermal Systems: Beyond microemulsions, transdermal patches offer another non-invasive delivery route. Matrix-type transdermal patches have been prepared using polymers like ethyl cellulose (B213188). researchgate.net Formulations were optimized to achieve a sustained and complete release over 24 hours. A formulation with 1.5% ethyl cellulose and dibutyl phthalate (B1215562) as a plasticizer showed a maximum release of 99% in 24 hours, highlighting the potential of transdermal patches for long-term, controlled delivery of amlodipine. researchgate.net
Table 2: Composition of an Optimized Amlodipine Nanoemulsion for Transdermal Delivery
| Component | Role | Concentration (%) |
|---|---|---|
| Oleic Acid | Oil Phase | 2 |
| Tween 20 | Surfactant | 20 |
| Transcutol P | Co-surfactant | 10 |
| Water | Aqueous Phase | Q.S. |
Data from a study on nanoemulsions as a vehicle for transdermal delivery of amlodipine. nih.gov
Formulation Strategies for Stability and Controlled Release
The stability of amlodipine is a critical factor in formulation development, as the drug is known to be hygroscopic and photosensitive. scispace.comctump.edu.vn Effective formulation strategies are necessary to protect the active pharmaceutical ingredient (API) from degradation and to control its release profile.
Stability Enhancement: One primary strategy to enhance stability is the application of a protective film coating on tablets. Research on immediate-release tablets showed that a coating composed of HPMC E6, titanium dioxide, PEG 6000, and talc (B1216) could protect the hygroscopic drug. ctump.edu.vn Tablets with this protective coating demonstrated no significant change in drug content or release profile after 6 months of storage. ctump.edu.vn Stability studies of extemporaneously compounded oral suspensions of amlodipine besylate showed that formulations were stable for up to 90 days when refrigerated at 5°C and for 45 to 60 days at room temperature (25°C), depending on the specific preparation and storage container. nih.gov
Controlled and Sustained Release: For controlled release, various polymers are employed to modulate the rate of drug dissolution from the dosage form. Hydroxypropyl methylcellulose (B11928114) (HPMC) is a common polymer used to create sustained-release matrix tablets. nih.gov Bilayer tablets have also been developed, which can combine an immediate-release layer of one drug with a sustained-release layer of another, or provide different release profiles for the same drug. nih.gov In one study, microspheres formulated with HPG polymer demonstrated a sustained release of amlodipine over 8 hours. nih.gov Transdermal patches formulated with ethyl cellulose have also been shown to provide a sustained release profile, with drug delivery occurring over a 24-hour period. researchgate.net
Table 3: Stability of Amlodipine Besylate 1 mg/mL Suspension Prepared from Bulk Powder
| Storage Condition | Storage Container | Stability Period (≥90% of Initial Concentration) |
|---|---|---|
| 5°C | Bottle | 90 days |
| 5°C | Syringe | 90 days |
| 25°C, 60% RH | Bottle | 60 days |
| 25°C, 60% RH | Syringe | 60 days |
Data adapted from a stability study of extemporaneously compounded amlodipine besylate oral suspensions. nih.gov
Excipient Selection and Interaction Research
The selection of appropriate excipients is paramount to ensuring the stability, efficacy, and quality of the final drug product. Compatibility studies between the API and various excipients are a crucial part of the pre-formulation process.
Compatibility Studies: Studies have been conducted to assess the compatibility of amlodipine besylate with a range of common pharmaceutical excipients. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are often used. Research has shown amlodipine to be compatible with excipients like microcrystalline cellulose (MCC), sodium starch glycolate, and crospovidone. researchgate.net
Excipient Interactions: A significant interaction has been identified between amlodipine besylate and lactose (B1674315), a common filler and binder in tablet formulations. kfupm.edu.sasemanticscholar.orgbohrium.com When combined with lactose, especially in the presence of magnesium stearate (B1226849) and water, amlodipine can undergo the Maillard reaction. kfupm.edu.sasemanticscholar.org This reaction occurs between the primary amine group in the amlodipine molecule and the reducing sugar (lactose), leading to the formation of an amlodipine besylate glycosyl degradation product. kfupm.edu.sabohrium.com This instability highlights the importance of avoiding reducing sugars like lactose in amlodipine formulations to ensure the safety, quality, and efficacy of the drug product. kfupm.edu.sa As a result, lactose-free formulations are often recommended. kfupm.edu.sasemanticscholar.org
Table 4: Summary of Amlodipine Besylate Excipient Compatibility
| Excipient | Role | Compatibility Finding |
|---|---|---|
| Microcrystalline Cellulose (MCC) | Diluent | Compatible researchgate.net |
| Sodium Starch Glycolate | Superdisintegrant | Compatible researchgate.net |
| Crospovidone | Superdisintegrant | Compatible researchgate.net |
| Sodium Lauryl Sulfate | Wetting Agent | Compatible researchgate.net |
| Lactose | Filler/Binder | Incompatible (potential for Maillard reaction) kfupm.edu.sasemanticscholar.org |
Structure Activity Relationship Sar Studies of R Amlodipine Hydrochloride and Analogues
Rational Design of Dihydropyridine (B1217469) Derivatives with Enhanced Chiral Specificity
The design of dihydropyridine derivatives with enhanced chiral specificity is a key area of research aimed at developing more effective and safer cardiovascular drugs. mdpi.com The core structure of 1,4-dihydropyridines (1,4-DHPs) is a privileged scaffold that can be modified to interact with various receptors and ion channels. mdpi.com For amlodipine (B1666008), the C4 position of the dihydropyridine ring is a stereogenic center, making the molecule chiral. mdpi.com
The rational design of amlodipine analogues often involves modifying the substituents on the dihydropyridine ring to enhance the stereoselectivity of the drug's interaction with its target, the L-type calcium channel. The S-enantiomer of amlodipine is known to be approximately 1000 times more potent as a calcium channel blocker than the R-enantiomer. walshmedicalmedia.comnih.gov This significant difference in activity underscores the importance of the three-dimensional arrangement of the molecule for its pharmacological effect.
Research into the rational design of dihydropyridine derivatives has focused on several key structural features:
The 1,4-Dihydropyridine (B1200194) Ring: This ring is essential for activity. The boat-like conformation of the dihydropyridine ring is a critical feature for its interaction with the calcium channel. mdpi.com
Substituents at C3 and C5: The ester groups at these positions are crucial for binding to the receptor. actascientific.com Modifications to these ester groups can impact the potency and duration of action. For instance, the use of different alkyl chains in the ester groups can modulate the lipophilicity and, consequently, the pharmacokinetic profile of the drug. gpatindia.com
The Aryl Group at C4: The nature and substitution pattern of the aryl group at the C4 position significantly influence the activity. An electron-withdrawing substituent on the phenyl ring is essential for optimal activity, as it helps to maintain a perpendicular orientation of the phenyl group relative to the dihydropyridine ring. actascientific.com In amlodipine, this is a 2-chlorophenyl group. ncats.io
Recent studies have explored the synthesis of novel 1,4-dihydropyridine based scaffolds as bio-isosteres of amlodipine. researchgate.net These efforts aim to develop compounds with potentially enhanced therapeutic efficacy by making strategic modifications to the core structure. researchgate.net
Impact of Substituent Modifications on Molecular Interactions
Modifications to the substituents on the amlodipine molecule have a profound impact on its molecular interactions, particularly with the L-type calcium channel and metabolizing enzymes.
The general structure-activity relationships for dihydropyridine calcium channel blockers indicate that:
The R1 position on the dihydropyridine ring should be unsubstituted. gpatindia.com
A basic amino ethyl ether chain at the R2 position, as seen in amlodipine, increases potency. gpatindia.com
Substitution at the R3 and R5 positions with alkoxy carbonyl groups provides optimal activity. gpatindia.com
The R4 position should be a phenyl ring. gpatindia.com
The substitution on the C4 phenyl ring is critical. An electron-withdrawing group at the ortho or meta position is preferred over the para position for maintaining the necessary perpendicular conformation for activity. actascientific.com Amlodipine features a chlorine atom at the ortho position of this phenyl ring. actascientific.com
Computational docking studies have provided insights into the molecular interactions of amlodipine enantiomers. The (S)-enantiomer shows a higher binding affinity to the active site of the CYP3A4 enzyme, which is a key enzyme in its metabolism. nih.gov This is reflected in the calculated binding free energies, with (S)-amlodipine having a more favorable binding energy than (R)-amlodipine. nih.gov The interaction of the substituents with specific amino acid residues within the binding pocket of the receptor or enzyme determines the strength and nature of the binding. For instance, the phenyl group at C4 interacts with tyrosine residues in the calcium channel. actascientific.com
The ester groups at C3 and C5 are involved in binding to glutamate (B1630785) residues within the calcium channel, facilitated by a calcium ion bridge. actascientific.com Branching of the alkyl chain of these ester groups can decrease activity. gpatindia.com
The following table summarizes the key structural features and their impact on activity:
| Structural Feature | Modification | Impact on Activity | Reference |
| Dihydropyridine Ring | N1 substitution | Reduces activity | slideshare.net |
| C2 Substituent | Basic amino ethyl ether chain | Increases potency | gpatindia.com |
| C3/C5 Substituents | Alkoxy carbonyl groups | Optimal activity | gpatindia.com |
| C3/C5 Ester Groups | Branching of alkyl chain | Decreases activity | gpatindia.com |
| C4 Substituent | Phenyl ring | Increased activity relative to alkyl groups | actascientific.com |
| C4 Phenyl Ring | Electron-withdrawing substituent (ortho/meta) | Essential for perpendicular configuration and activity | actascientific.com |
Stereochemical Influence on Receptor Binding Affinity and Selectivity
The stereochemistry of amlodipine plays a pivotal role in its receptor binding affinity and selectivity. The differential activity between the (S)- and (R)-enantiomers is a clear demonstration of the stereochemical influence on pharmacology.
The vasodilating property of amlodipine resides almost exclusively in the (S)-enantiomer. bioline.org.brbioline.org.br This enantiomer has a significantly higher affinity for the L-type calcium channel compared to the (R)-enantiomer. walshmedicalmedia.com While the (R)-enantiomer is largely inactive as a calcium channel blocker, it is not completely inert and may contribute to some of the side effects observed with the racemic mixture. bioline.org.brbioline.org.br
Studies have shown that (S)-amlodipine binds more strongly to human serum albumin (HSA) than its (R)-antipode. mdpi.com This difference in plasma protein binding can affect the free drug concentration and distribution.
Furthermore, the enantiomers of amlodipine exhibit stereoselective interactions with cytochrome P450 (CYP) enzymes, which are responsible for its metabolism. (R)-amlodipine has been shown to be a more potent time-dependent inhibitor of CYP3A activity than (S)-amlodipine. nih.gov Conversely, (S)-amlodipine is a stronger reversible inhibitor of the same enzyme. nih.gov (R)-amlodipine is also a more potent inhibitor of CYP2C9 and CYP2C19 than (S)-amlodipine. nih.gov These differences in enzyme inhibition can have implications for drug-drug interactions.
The table below presents the binding affinities and inhibitory constants of amlodipine enantiomers for various proteins and enzymes:
| Molecule | Target | Binding/Inhibitory Constant | Enantiomer | Reference |
| Amlodipine | Human Serum Albumin (HSA) | 0.902–1.04 × 10⁵ M⁻¹ | (S)-amlodipine | mdpi.com |
| Amlodipine | Human Serum Albumin (HSA) | 0.991–1.12 × 10⁴ M⁻¹ | (R)-amlodipine | mdpi.com |
| Amlodipine | CYP3A (reversible inhibition) | Ki = 8.95 µM | (S)-amlodipine | nih.gov |
| Amlodipine | CYP3A (reversible inhibition) | Ki = 14.85 µM | (R)-amlodipine | nih.gov |
| Amlodipine | CYP3A (time-dependent inhibition) | KI = 14.06 µM, Kinact = 0.041 min⁻¹ | (S)-amlodipine | nih.gov |
| Amlodipine | CYP3A (time-dependent inhibition) | KI = 8.22 µM, Kinact = 0.065 min⁻¹ | (R)-amlodipine | nih.gov |
| Amlodipine | CYP2C9 | Ki = 21.45 µM | (S)-amlodipine | nih.gov |
| Amlodipine | CYP2C9 | Ki = 12.11 µM | (R)-amlodipine | nih.gov |
| Amlodipine | CYP2C19 | Ki = 7.22 µM | (S)-amlodipine | nih.gov |
| Amlodipine | CYP2C19 | Ki = 5.97 µM | (R)-amlodipine | nih.gov |
The higher affinity of the (R)-enantiomer for certain metabolizing enzymes suggests that the use of the pure (S)-enantiomer (levamlodipine) could potentially lead to a more predictable pharmacokinetic profile and a lower risk of certain drug interactions. nih.gov
Intellectual Property and Patent Landscape Analysis in R Amlodipine Hydrochloride Research
Historical Overview of Patenting for Amlodipine (B1666008) Enantiomers
The story of amlodipine's patenting begins with the protection of the racemic mixture. The initial European patent, EP 0089167, disclosed amlodipine as a novel compound useful as an anti-ischaemic and anti-hypertensive agent. googleapis.comgoogleapis.com This patent covered the substance as a racemate, which is a mixture of equal parts of its (S)- and (R)-enantiomers. researchgate.net Subsequently, EP 0244944 was granted for the benzenesulphonate (besylate) salt of amlodipine, which was found to have superior solubility, stability, and processability, making it highly suitable for pharmaceutical formulations. googleapis.com
As the distinct pharmacological properties of the amlodipine enantiomers were elucidated, the focus of patenting shifted. Research revealed that the S-(-)-isomer is the more potent calcium channel blocker, responsible for the desired therapeutic effect, while the R-(+)-isomer has significantly less calcium channel blocking activity but was found to be a potent inhibitor of smooth muscle cell migration. googleapis.comgoogleapis.comjustia.com This discovery opened the door for patenting the individual enantiomers.
The resolution of amlodipine's enantiomers became a key area of patent activity. Early methods described in the scientific literature and subsequent patents involved:
Resolution of an amlodipine azide (B81097) ester using an optically active alcohol. googleapis.com
Resolution of the amlodipine base with expensive resolving agents like optically active camphanic acid. googleapis.com
Diastereomeric salt formation using tartaric acid. U.S. Patent No. 6,046,338, for instance, describes a process for separating the enantiomers using L- or D-tartaric acid. googleapis.comgoogle.com
These early resolution patents were critical in establishing the legal groundwork for protecting the separated enantiomers as distinct inventions from the original racemate.
| Patent/Publication | Subject of Patent/Disclosure | Key Strategic Point |
| EP 0089167 | Racemic Amlodipine | Initial patent covering the new chemical entity as a mixture of enantiomers. googleapis.comgoogleapis.com |
| EP 0244944 | Amlodipine Besylate Salt | Patented a specific salt with improved pharmaceutical properties, extending market exclusivity. googleapis.com |
| J.Med. Chem. 29, 1696, 1986 | Resolution of Amlodipine Azide Ester | Early scientific disclosure of a method to separate the enantiomers. googleapis.com |
| U.S. Patent 6,046,338 | Process for Enantiomer Resolution | Patented a specific method for resolving the enantiomers using tartaric acid, a key step for commercializing the single enantiomer. googleapis.comepo.org |
| PCT/EP-94/02697 | R(+) Isomer Activity | Disclosed the activity of the R(+) isomer as an inhibitor of smooth muscle cell migration, creating a separate potential therapeutic use and patent avenue. googleapis.com |
Emerging Patent Trends in Stereoselective Synthesis and Formulation Technologies
Following the initial resolution patents, innovation has continued, with emerging patent trends focusing on more efficient and economically viable stereoselective synthesis methods and novel formulation technologies for the single enantiomers. The goal is to develop processes that are suitable for large-scale industrial production and to create formulations with improved characteristics. google.com
Stereoselective Synthesis: Patents have been granted for various improved resolution processes. A significant trend involves the choice of solvent systems to enhance the efficiency and purity of the separation. For example, patents describe the use of dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMAC) as solvents in the resolution of racemic amlodipine base with tartaric acid. google.comgoogle.com These processes aim to overcome the disadvantages of earlier methods, such as the use of more expensive resolving agents or achieving unsatisfactory yields and purity on a large scale. google.com
A notable strategy involves processes that preferentially isolate the desired S-amlodipine. For instance, a process using L-tartaric acid and DMAC was developed to allow for the resolution of S-(-)-amlodipine with high yield and enantiomeric excess, making it economically favorable for mass production. google.com
Formulation Technologies: A major trend in the patent landscape is the development of new, stable salts and formulations of the individual enantiomers. Since pharmaceutically acceptable salts of S-(-)-amlodipine are often hydrates, which can present stability challenges, there is a drive to create stable anhydrous forms. justia.com Patents have been filed for various salts of S-(-)-amlodipine, including:
S-(-)-amlodipine nicotinate (B505614) googleapis.com
S-(-)-amlodipine malate (B86768) google.com
Crystalline S-(-)-amlodipine adipic acid salt anhydrous justia.com
These patents often claim improved physical and chemical properties such as non-hygroscopicity, high solubility, and thermal stability, which are crucial for pharmaceutical development. justia.com Furthermore, companies continue to patent novel formulations, such as stable oral liquid versions of amlodipine, to cater to specific patient populations and enhance therapeutic utility. patsnap.com Combination therapies, where amlodipine or its enantiomers are formulated with other cardiovascular drugs like valsartan (B143634) or benazepril, also represent a significant area of ongoing patent activity. unifiedpatents.comwipo.int
| Patent/Application | Technology Trend | Description of Innovation |
| WO 2004/024689 | Stereoselective Synthesis | Describes the resolution of racemic amlodipine using L-tartaric acid in dimethyl sulphoxide (DMSO) solvent. google.com |
| US 2010/0069445 A1 | Stereoselective Synthesis | Discloses a method for separating S-(-)-amlodipine using L-tartaric acid and dimethylacetamide (DMAC), aimed at economic mass production. google.com |
| U.S. Patent 7,223,783 B2 | Formulation Technology | Covers the nicotinic acid salt of S-(-)-amlodipine and its preparation process. googleapis.com |
| US 2006/0030602 A1 | Formulation Technology | Relates to optically pure (S)-amlodipine malate and its various polymorphic and solvated forms. google.com |
| U.S. Patent 8,916,599 B2 | Formulation Technology | Claims crystalline S-(−)-amlodipine adipic acid salt anhydrous, highlighting improved stability and non-hygroscopicity. justia.com |
| US 10,894,039 B2 | Formulation Technology | Pertains to stable oral liquid formulations of amlodipine. unifiedpatents.com |
Strategic Considerations in Pharmaceutical Intellectual Property for Chiral Drugs
The patenting of amlodipine enantiomers is a classic example of a "chiral switch," a key intellectual property strategy in the pharmaceutical industry. acs.org This strategy involves marketing a single, more effective or safer enantiomer of a previously approved racemic drug, often as the patent on the original racemate nears expiration. nih.govchiralpedia.com This allows pharmaceutical companies to extend the patent life and market exclusivity of a drug franchise. nih.govnioh.ac.za
Key Strategic Elements:
Patent Extension: By patenting a single enantiomer, companies can obtain a new period of market exclusivity, as the enantiomer is often treated as a new chemical entity. acs.orgchiralpedia.com This strategy has been successfully employed for numerous blockbuster drugs. acs.org
Clinical Differentiation: A crucial aspect of this strategy is demonstrating a tangible clinical advantage of the single enantiomer over the racemate. chiralpedia.com This could include improved efficacy, a better safety profile (by eliminating an isomer that contributes to adverse effects), or a more predictable dose-response relationship. chiralpedia.comgoogle.com Regulatory agencies, such as the FDA, may require data showing the superiority of the single enantiomer for it to be approved as a new drug. chiralpedia.com
Market Transition: Companies often employ marketing strategies to transition patients from the racemic product to the new single-enantiomer drug before the original patent expires and generic versions of the racemate enter the market. gabi-journal.net
Debate and Considerations: The chiral switch strategy is not without controversy. Critics argue that it can be a form of "evergreening," where companies make minor modifications to existing drugs to extend monopolies without offering significant therapeutic innovation, thereby keeping drug prices high. nioh.ac.zagabi-journal.net However, pharmaceutical companies defend the practice by highlighting the substantial investment required for new clinical trials, manufacturing validation, and regulatory submissions for the single enantiomer. chiralpedia.com They argue that patients benefit from optimized drugs and that the potential for a chiral switch incentivizes companies to continue research and development on existing medicines. chiralpedia.com
Ultimately, the validity of enantiomer patents is evaluated on a case-by-case basis, weighing factors like novelty, non-obviousness, and demonstrated unexpected benefits over the prior art (the racemate). acs.org The intellectual property strategy for chiral drugs like (R)-Amlodipine Hydrochloride must therefore balance the potential for extending a product's lifecycle with the scientific and regulatory requirements to prove a genuine therapeutic advancement. nih.gov
Future Research Directions and Emerging Paradigms for R Amlodipine Hydrochloride
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Chiral Compounds
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govmednexus.org These technologies offer powerful tools to navigate the complexities of chiral compounds like (R)-Amlodipine hydrochloride.
In the realm of drug discovery, AI and ML algorithms can analyze vast datasets of chemical and biological information to identify promising new drug candidates and optimize existing ones. frontiersin.orgnih.gov For chiral compounds, this includes predicting the pharmacological and toxicological profiles of individual enantiomers, a critical step in developing safer and more effective drugs. For instance, machine learning models can be trained to recognize the subtle structural differences between enantiomers and predict their differential interactions with biological targets. frontiersin.org Graph convolutional networks, a type of deep learning model, have shown superior performance over traditional methods in predicting molecular properties by considering features like chirality and atomic charges. frontiersin.org
Furthermore, AI can accelerate the development of enantioselective synthetic routes by predicting optimal reaction conditions and catalysts. This can significantly reduce the time and cost associated with producing enantiomerically pure drugs. nih.gov A recent study utilized machine learning to predict the efficacy of amlodipine (B1666008) treatment for hypertension by identifying key patient indicators, showcasing the potential for personalized medicine. nih.gov The application of these predictive models to (R)-Amlodipine hydrochloride could help in identifying patient populations most likely to benefit from this specific enantiomer.
The integration of AI and ML also extends to drug repurposing, where computational models can screen existing drugs for new therapeutic applications. nih.gov By analyzing the molecular structure and known biological activities of (R)-Amlodipine hydrochloride, AI algorithms could identify novel protein targets and signaling pathways modulated by the compound, paving the way for its use in new disease contexts.
Novel Synthetic Methodologies for Enantiopure Dihydropyridines
The synthesis of enantiomerically pure dihydropyridines, the chemical class to which amlodipine belongs, remains a significant area of research in organic and medicinal chemistry. researchgate.net While classical methods like the Hantzsch synthesis typically yield racemic mixtures, the demand for single-enantiomer drugs has spurred the development of novel stereoselective synthetic methodologies. researchgate.netmdpi.com
One of the key challenges is the efficient separation of enantiomers. Traditional methods often involve the resolution of racemic mixtures using chiral acids, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization. mdpi.comrsc.orgazaruniv.ac.ir While effective, this process can be resource-intensive.
More advanced and promising approaches focus on asymmetric synthesis, which aims to produce the desired enantiomer directly. These methods include:
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a starting material can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. researchgate.netmdpi.com
Catalytic Asymmetric Synthesis: This is considered a highly promising approach for its efficiency and practicality. researchgate.net It involves the use of chiral catalysts, such as organocatalysts or metal complexes, to control the stereoselectivity of the reaction. For example, chiral Brønsted acids and N-heterocyclic carbenes have been successfully employed in the enantioselective synthesis of dihydropyridine (B1217469) derivatives. mdpi.comazaruniv.ac.ir
Enzyme-Catalyzed Kinetic Resolution: Enzymes can exhibit high stereoselectivity, making them valuable tools for separating enantiomers from a racemic mixture or for asymmetric synthesis. researchgate.netmdpi.com
Recent research has highlighted the potential of organocatalytic methods for the synthesis of pharmacologically important 1,4-dihydropyridine-3,5-dicarboxylates, although further development is needed to make these routes more practical. researchgate.netmdpi.com The continued exploration and refinement of these novel synthetic methodologies will be crucial for the cost-effective and sustainable production of (R)-Amlodipine hydrochloride and other enantiopure dihydropyridine-based drugs.
Advanced Preclinical Models for Pharmacological Evaluation
The preclinical evaluation of (R)-Amlodipine hydrochloride is essential for understanding its pharmacological effects and identifying new therapeutic opportunities. The use of advanced preclinical models allows for a more comprehensive assessment of the compound's efficacy and mechanism of action.
Animal models remain a cornerstone of preclinical research. For instance, murine models of congestive heart failure induced by viral myocarditis have been used to demonstrate the protective effects of amlodipine on the myocardium. ahajournals.org In a model of advanced atherosclerosis using apolipoprotein E-deficient mice, amlodipine treatment showed a trend towards reducing atherosclerotic lesion size and resulted in significantly thicker fibrous caps, suggesting a plaque-stabilizing effect. dovepress.com Such models are invaluable for investigating the potential of (R)-Amlodipine hydrochloride in cardiovascular diseases beyond hypertension.
In addition to in vivo models, the development of sophisticated in vitro and ex vivo systems is providing deeper insights into the cellular and molecular effects of drugs. The use of radiolabeled compounds, such as [68Ga]DOTA-amlodipine, allows for non-invasive imaging and biodistribution studies, providing valuable information on the drug's tissue uptake and target engagement. nih.gov
Pharmacokinetic studies in specific patient populations, such as those undergoing hemodialysis, are also crucial for optimizing treatment regimens. clinicaltrials.gov Furthermore, preclinical studies investigating drug-drug interactions, for example, with valsartan (B143634), are important for ensuring the safe and effective use of combination therapies. europa.eu The future of preclinical evaluation will likely involve a multi-pronged approach, combining data from various advanced models to build a comprehensive understanding of the pharmacological profile of (R)-Amlodipine hydrochloride.
Exploration of New Therapeutic Applications Beyond Traditional Indications (Molecular and Cellular Level)
While (R)-Amlodipine hydrochloride is well-established for its cardiovascular effects, emerging research is uncovering its potential in other therapeutic areas, particularly in oncology. These investigations are focused on the molecular and cellular mechanisms underlying the drug's effects.
Recent studies have explored the anticancer properties of amlodipine in non-small cell lung cancer (NSCLC). It was found that amlodipine could suppress the proliferation of A549 lung cancer cells by inducing cell cycle arrest. nih.gov The mechanism appeared to involve the downregulation of cyclin D1 and phosphorylated retinoblastoma protein (p-Rb), and the upregulation of the cyclin-dependent kinase inhibitors p21 and p27. nih.gov Furthermore, amlodipine demonstrated antitumor activity in vivo and, when combined with gefitinib, showed a more pronounced inhibition of tumor growth. nih.gov Another study on NSCLC cells revealed that amlodipine could reduce cell migration and invasion, with metabolomic analysis identifying significant alterations in key metabolites like L-Proline and L-Glutamic acid. researchgate.net
In the context of breast cancer, amlodipine has been shown to sensitize cancer cells to the chemotherapeutic agent doxorubicin. ekb.eg At the molecular level, this effect was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. ekb.eg
These findings suggest that (R)-Amlodipine hydrochloride may have pleiotropic effects beyond its primary function as a calcium channel blocker. The modulation of key signaling pathways involved in cell proliferation, apoptosis, and migration opens up the possibility of repurposing this well-characterized drug for cancer therapy, either as a standalone agent or in combination with existing anticancer drugs. Further research at the molecular and cellular level is warranted to fully elucidate these novel mechanisms and to translate these preclinical findings into clinical applications.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying (R)-amlodipine hydrochloride in pharmaceutical formulations or biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used due to its specificity and reproducibility. Key parameters include a C18 column, mobile phase (e.g., methanol:phosphate buffer, pH 3.5), and UV detection at 237 nm. For multi-component analysis, gradient elution can resolve (R)-amlodipine from co-administered drugs like hydrochlorothiazide or valsartan . Validation parameters (linearity, precision, accuracy) should adhere to ICH guidelines.
Q. How can researchers ensure enantiomeric purity during the synthesis or isolation of (R)-amlodipine hydrochloride?
- Methodological Answer : Chiral chromatography using columns like Chiralpak AD-H or cellulose-based stationary phases effectively separates (R)- and (S)-enantiomers. Mobile phases often include hexane:ethanol with diethylamine as a modifier. Polarimetric analysis or circular dichroism (CD) spectroscopy can confirm enantiomeric excess (>99%) . Synthesis protocols should include stereoselective crystallization steps to minimize racemization.
Q. What are the key pharmacological differences between (R)-amlodipine and its (S)-enantiomer in preclinical models?
- Methodological Answer : In vitro calcium channel binding assays using rat aortic smooth muscle cells demonstrate that (R)-amlodipine exhibits lower affinity for L-type calcium channels compared to the (S)-form. In vivo studies require hypertensive rodent models (e.g., SHR rats) with telemetric blood pressure monitoring to assess enantiomer-specific vasodilatory effects . Dose-response curves should account for stereoselective metabolism.
Advanced Research Questions
Q. How can forced degradation studies be optimized to evaluate the stability of (R)-amlodipine hydrochloride under stress conditions?
- Methodological Answer : Use experimental design (e.g., central composite design) to simulate oxidative (H₂O₂), hydrolytic (acid/base), thermal, and photolytic stress. High-performance thin-layer chromatography (HPTLC) with densitometric detection at 254 nm identifies degradation products. Robustness testing evaluates factors like mobile phase composition and humidity . Degradation kinetics are modeled using Arrhenius plots for shelf-life prediction.
Q. What strategies resolve contradictions in pharmacokinetic data between enantiomers of amlodipine in human trials?
- Methodological Answer : Discrepancies often arise from CYP3A4-mediated stereoselective metabolism. Use population pharmacokinetic modeling (NONMEM) with covariates like age, renal function, and CYP3A4 genotype. Chiral LC-MS/MS methods quantify (R)-amlodipine in plasma, with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Cross-study comparisons require normalization to AUC ratios and meta-analysis frameworks .
Q. How can researchers design a chiral chromatographic method with robustness for regulatory submission of (R)-amlodipine hydrochloride?
- Methodological Answer : Apply quality-by-design (QbD) principles: define critical method attributes (e.g., resolution, tailing factor) and critical process parameters (column temperature, flow rate). Use fractional factorial design to assess robustness. System suitability tests must include enantiomeric resolution (Rs > 2.0) and column efficiency (N > 2000 plates). Document validation per ICH Q2(R1) .
Methodological Considerations
- Data Analysis : For contradictory results, apply Bland-Altman plots or Cohen’s kappa to assess inter-method variability .
- Ethical Compliance : Preclinical studies require IACUC approval; human pharmacokinetic trials must follow FDA 21 CFR Part 50 .
- Reporting Standards : Follow journal guidelines (e.g., Advanced Journal of Chemistry) for experimental reproducibility, including raw data deposition and detailed chromatographic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
